molecular formula C6H16ClNO B1443153 6-Aminohexan-3-ol hydrochloride CAS No. 1354952-86-5

6-Aminohexan-3-ol hydrochloride

Cat. No. B1443153
M. Wt: 153.65 g/mol
InChI Key: SOPUDNYUOAJWJA-UHFFFAOYSA-N
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Description

6-Aminohexan-3-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO . It is a white crystalline powder.


Molecular Structure Analysis

The molecular weight of 6-Aminohexan-3-ol hydrochloride is 153.65 g/mol . The InChI code is 1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1 .

Scientific Research Applications

Chemical Synthesis and Industrial Applications

6-Aminohexanoic acid, a derivative of 6-Aminohexan-3-ol hydrochloride, plays a critical role in chemical synthesis, particularly in the production of modified peptides and polyamide synthetic fibers like nylon. Its hydrophobic and flexible structure makes it suitable for use as a linker in various biologically active structures, contributing significantly to molecular design in the chemical industry (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Enzymatic Research and Biodegradation

The study of 6-aminohexanoic-acid-oligomer hydrolase in Flavobacterium sp. Ki72 shows the enzyme's role in breaking down 6-aminohexanoic acid oligomers. This research contributes to our understanding of enzymatic reactions and their potential applications in biodegradation and recycling of synthetic materials like nylon (Kinoshita et al., 1981).

Biomedical Applications

Research on 6-Aminohexanoic acid derivatives also extends to biomedical applications. For instance, studies on phosphazene derivatives bearing amino acid ester groups, including those with 6-Aminohexanoic acid, indicate potential for biomedical uses, especially in drug delivery systems and bioimaging due to their thermosensitive properties (Uslu et al., 2017).

Environmental and Material Science

6-Aminohexan-3-ol hydrochloride plays a role in environmental science, particularly in the degradation of synthetic materials. Research on the biodegradation of nylon oligomers, where 6-aminohexanoate derivatives are key, highlights the potential for environmental remediation and recycling processes. The enzymatic degradation of these materials could pave the way for more sustainable management of synthetic waste (Negoro, 2000).

properties

IUPAC Name

6-aminohexan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-2-6(8)4-3-5-7;/h6,8H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPUDNYUOAJWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminohexan-3-ol hydrochloride

CAS RN

1354952-86-5
Record name 6-aminohexan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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